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  • Product: 8-N-cyclopropylquinoline-5,8-diamine
  • CAS: 1154579-81-3

Core Science & Biosynthesis

Foundational

8-N-Cyclopropylquinoline-5,8-diamine: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, functionalized quinolines serve as privileged scaffolds. 8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, functionalized quinolines serve as privileged scaffolds. 8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) is a highly specialized bicyclic compound characterized by a planar quinoline core, a primary amine at the 5-position, and a sterically demanding cyclopropyl-substituted secondary amine at the 8-position[1]. This in-depth technical guide explores the causality behind its structural properties, provides a self-validating synthetic workflow, and outlines its pharmacological relevance.

Chemical Identity & Quantitative Physicochemical Data

To establish a baseline for analytical characterization, the quantitative and structural data of 8-N-cyclopropylquinoline-5,8-diamine are summarized below. The exact mass and structural identifiers are critical for downstream LC-MS and NMR validation.

PropertyValue
Compound Name 8-N-cyclopropylquinoline-5,8-diamine
CAS Registry Number 1154579-81-3
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Molecular Ion[M+] m/z 199.25
Canonical SMILES C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3

Structural Elucidation & Molecular Geometry

The molecular geometry of 8-N-cyclopropylquinoline-5,8-diamine is defined by a planar quinoline ring system—a benzene ring fused to a pyridine ring—which serves as the foundation for its functional group attachments[1].

  • Aromatic Core: The quinoline scaffold exhibits a rigid, planar configuration where the nitrogen heteroatom at position 1 contributes to the extended aromatic π -electron system[1]. This planarity is essential for biological activity, specifically for DNA intercalation or fitting into narrow enzymatic binding pockets[2].

  • Electronic Modulation: The diamine functionalities at the 5 and 8 positions act as strong electron-donating groups. Mass spectrometric analysis reveals that these amino substituents stabilize the positive charge of the molecular ion ([M+] at m/z 199.25) through resonance effects[1].

  • Steric Hindrance: The cyclopropyl group at the N8 position is not merely a structural appendage; it introduces calculated steric hindrance[1]. This specific modification alters the 3D conformation of the molecule, directly affecting its binding kinetics to biological targets (such as kinases or topoisomerases) by preventing off-target interactions that a primary amine might otherwise permit.

MOA Core Quinoline Scaffold Effect1 Pi-Pi Stacking Core->Effect1 Sub1 5-Amino Group Target Biological Target (Enzyme/DNA) Sub1->Target H-Bonding Sub2 8-N-Cyclopropyl Group Effect2 Steric Shielding Sub2->Effect2 Effect1->Target Intercalation Effect2->Target Selectivity

Figure 1: Structure-activity relationship (SAR) logic demonstrating target interaction.

Synthetic Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system : it incorporates mandatory in-process checkpoints that must be passed before proceeding, ensuring that failures are caught immediately rather than at the final purification stage.

Step 1: Buchwald-Hartwig N-Arylation

Causality: We utilize 5-nitro-8-bromoquinoline because the strongly electron-withdrawing 5-nitro group activates the C8-Br bond for oxidative addition to the Palladium catalyst. We select Xantphos as the ligand because its wide bite angle forces the palladium center into a geometry that drastically accelerates the reductive elimination of sterically hindered amines (like cyclopropylamine).

Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 5-nitro-8-bromoquinoline (1.0 eq), cyclopropylamine (1.5 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Degassing (Critical): Suspend the mixture in anhydrous Toluene. Degas via three freeze-pump-thaw cycles. Failure to remove oxygen will result in the oxidation of the phosphine ligand and immediate catalyst death.

  • Reaction: Heat the mixture to 100°C under an argon atmosphere for 12 hours.

  • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is only considered complete when the starting material mass is absent, and the intermediate mass ([M+H]+ corresponding to 8-N-cyclopropyl-5-nitroquinoline) is the dominant peak.

Step 2: Catalytic Nitro Reduction

Causality: The nitro group must be reduced to a primary amine without cleaving the cyclopropyl ring. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild conditions achieves this cleanly, avoiding the harsh acidic conditions of dissolving metal reductions (e.g., Fe/HCl) which could protonate the quinoline core and complicate isolation.

Procedure:

  • Preparation: Dissolve the purified 8-N-cyclopropyl-5-nitroquinoline in Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the vessel with H2 gas and stir vigorously at room temperature under 1 atm of H2 for 4 hours.

  • Self-Validation Checkpoint 2: Monitor the volumetric uptake of hydrogen gas. The reaction is complete when H2 consumption ceases. Filter through a pad of Celite to remove the catalyst. Final validation requires 1 H-NMR analysis: the successful reduction is confirmed by the disappearance of the deshielding effect of the nitro group on the adjacent aromatic protons, and the appearance of a broad singlet (~5.0 ppm) representing the new -NH2 protons.

SynthesisWorkflow A 5-Nitro-8-bromoquinoline (Starting Material) C 8-N-Cyclopropyl- 5-nitroquinoline A->C Buchwald-Hartwig B Cyclopropylamine + Pd2(dba)3 / Xantphos B->C Cross-Coupling E 8-N-Cyclopropylquinoline- 5,8-diamine C->E Nitro Reduction D H2, Pd/C (Reduction) D->E Catalytic Hydrogenation

Figure 2: Two-step synthetic workflow for 8-N-cyclopropylquinoline-5,8-diamine.

Pharmacological Relevance & Applications

The structural similarities of 8-N-cyclopropylquinoline-5,8-diamine to other established quinoline derivatives suggest significant potential in medicinal chemistry, particularly as a lead compound for antibacterial and anticancer agents[1].

Research into quinoline-5,8-diamine derivatives has demonstrated their capacity to act as potent inhibitors of cellular proliferation[2]. The mechanism typically involves the planar quinoline core intercalating with DNA or occupying the ATP-binding cassette of specific kinases[3]. The addition of the cyclopropyl group modulates biological activity by introducing steric hindrance, which can restrict the molecule from binding to off-target receptors, thereby increasing the therapeutic index and specificity of the drug candidate[1]. Furthermore, the diamine functionalities serve as versatile building blocks in organic synthesis, allowing for the creation of highly complex libraries for high-throughput screening[1].

References

  • Smolecule, "Buy 8-N-cyclopropylquinoline-5,8-diamine | 1154579-81-3", Smolecule.com.1

  • Journal of Medicinal Chemistry, "Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) Inhibitors", ACS Publications. 2

  • Thieme E-Books & E-Journals, "Product Class 3: Quinolines", Thieme Connect. 3

Sources

Exploratory

Pharmacokinetic Profile of Novel 8-Aminoquinolines: A Methodological Framework for In Vivo Characterization of 8-N-cyclopropylquinoline-5,8-diamine

An In-Depth Technical Guide Abstract The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its antimalarial properties, with primaquine serving as a classic example. The development of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its antimalarial properties, with primaquine serving as a classic example. The development of novel analogues, such as the hypothetical compound 8-N-cyclopropylquinoline-5,8-diamine, necessitates a rigorous and systematic evaluation of their pharmacokinetic (PK) properties to ascertain their potential as viable drug candidates. As publicly available in vivo data for this specific novel compound is not available, this guide establishes a comprehensive methodological framework for its characterization. We detail the strategic design of preclinical studies, present validated, step-by-step experimental protocols, and outline the bioanalytical and data analysis workflows required to define the absorption, distribution, metabolism, and excretion (ADME) profile. This document serves as a technical blueprint for researchers, scientists, and drug development professionals tasked with advancing novel 8-aminoquinolines from discovery to clinical evaluation.

Strategic Imperatives in Preclinical PK Study Design

The primary objective of an initial in vivo PK study is to quantify the disposition of a new chemical entity (NCE) within a living system. This provides critical insights into a drug's potential efficacy and safety profile by determining its concentration-time course in relevant biological fluids, primarily plasma. For an NCE like 8-N-cyclopropylquinoline-5,8-diamine, the key parameters of interest are the maximum concentration (Cmax), time to reach Cmax (Tmax), total drug exposure (Area Under the Curve, AUC), and the elimination half-life (t½).

Rationale for Animal Model Selection

The choice of animal model is a critical decision point dictated by metabolic and physiological similarities to humans, as well as practical and ethical considerations. Rodent models, particularly Sprague-Dawley rats or BALB/c mice, are ubiquitously used for initial PK screening due to their well-characterized biology, cost-effectiveness, and the availability of historical data. The selection should be justified based on the expression of key drug-metabolizing enzymes, such as cytochrome P450 isoforms, that are known to metabolize related 8-aminoquinolines. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the use of animal models in preclinical research.

Dosing Formulation and Route of Administration

The formulation vehicle must solubilize the compound without impacting its intrinsic physiological disposition. A common starting point is a solution of DMSO, Solutol HS 15, and saline. Two parallel study arms are essential for a comprehensive initial assessment:

  • Intravenous (IV) Administration: This route ensures 100% bioavailability by definition, allowing for the determination of fundamental PK parameters such as clearance (CL) and volume of distribution (Vd). It serves as the benchmark against which other routes are measured.

  • Oral (PO) Administration: As most drugs are intended for oral delivery, this route is critical for assessing oral absorption and calculating absolute bioavailability (F%).

The dose level is typically determined from prior in vitro toxicology data or dose-range finding studies to ensure it is well-tolerated and results in plasma concentrations that are quantifiable by the chosen bioanalytical method.

In Vivo Experimental Workflow: Protocols and Procedures

A meticulously executed in vivo study is the foundation of reliable PK data. The following protocols represent a self-validating system designed to ensure data integrity and reproducibility.

Animal Acclimatization and Dosing Protocol
  • Animal Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for a minimum of 7 days under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) prior to dosing to minimize variability in oral absorption.

  • Dosing - IV Arm: The compound is administered as a single bolus injection via the lateral tail vein. A typical dose might be 1-2 mg/kg.

  • Dosing - PO Arm: The compound is administered via oral gavage using a ball-tipped feeding needle. A typical dose might be 5-10 mg/kg.

Serial Blood Sampling and Plasma Processing

The schedule for blood collection is designed to accurately capture the absorption, distribution, and elimination phases of the drug.

  • Sampling Time Points:

    • IV Arm: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Arm: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Collection Procedure: Approximately 100-150 µL of whole blood is collected from the saphenous vein into tubes containing K2EDTA as an anticoagulant.

  • Plasma Separation: Blood samples are immediately centrifuged at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: The resulting plasma supernatant is transferred to a fresh, clearly labeled microcentrifuge tube and stored at -80°C pending bioanalysis. This ensures the stability of the analyte.

Experimental Workflow Diagram

G cluster_pre Pre-Study Phase cluster_in_vivo In Vivo Phase cluster_post Post-Study Phase A Dose Formulation (e.g., DMSO/Solutol/Saline) C Acclimatization & Fasting A->C B Animal Model Selection (Sprague-Dawley Rat) B->C D1 IV Dosing (n=3, 1 mg/kg) C->D1 D2 PO Dosing (n=3, 5 mg/kg) C->D2 E Serial Blood Sampling (Defined Time Points) D1->E IV Time Points D2->E PO Time Points F Plasma Separation (Centrifugation at 4°C) E->F G Sample Storage (-80°C) F->G H LC-MS/MS Bioanalysis G->H I PK Data Analysis (NCA with Phoenix WinNonlin) H->I J Parameter Reporting (Cmax, AUC, t1/2, F%) I->J

Caption: High-level workflow for conducting an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard for drug quantification in biological matrices due to its unparalleled sensitivity, selectivity, and speed.

Method Development and Validation

A robust bioanalytical method is developed and validated in accordance with FDA or EMA guidelines to ensure that the data are reliable. The process involves optimizing chromatographic conditions to separate the analyte from endogenous matrix components and tuning the mass spectrometer for selective detection.

Table 1: Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte or IS.Ensures the measured signal is solely from the compound of interest.
Linearity (r²) ≥ 0.99Confirms a proportional response of the instrument to the analyte concentration.
Accuracy & Precision Within ±15% (±20% at LLOQ) for Quality Control (QC) samples at multiple levels.Guarantees the method provides true and reproducible concentration values.
Matrix Effect Coefficient of Variation (CV) ≤ 15% for analyte response in different matrix lots.Assesses the impact of endogenous plasma components on analyte ionization.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the sample extraction process.
Stability Analyte stable under various conditions (freeze-thaw, short-term, long-term).Confirms that the analyte does not degrade during sample handling and storage.

IS: Internal Standard; LLOQ: Lower Limit of Quantification.

Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA), a standard method that makes no assumptions about the underlying physiological model. This analysis is typically performed using validated software such as Phoenix™ WinNonlin®.

Conceptual ADME Pathway

ADME cluster_abs Absorption cluster_dist Distribution cluster_met Metabolism cluster_exc Excretion PO Oral Dose (8-N-cyclopropylquinoline-5,8-diamine) Blood Systemic Circulation (Plasma Concentration) PO->Blood Ka (Absorption Rate) Tissues Peripheral Tissues (Volume of Distribution) Blood->Tissues Distribution Liver Hepatic Metabolism (e.g., CYP450-mediated) Blood->Liver Hepatic Clearance (CLh) Kidney Renal Excretion Blood->Kidney Renal Clearance (CLr) Liver->Blood Metabolites Bile Biliary Excretion Liver->Bile Biliary Clearance

Caption: Conceptual ADME pathway for an orally administered drug.

Key Pharmacokinetic Parameters

The analysis yields the parameters summarized in the table below. This data provides a quantitative snapshot of the compound's behavior in vivo.

Table 2: Summary of Key Pharmacokinetic Parameters (Exemplary Data)

ParameterIV Route (1 mg/kg)PO Route (5 mg/kg)Description
Tmax (h) N/A0.5Time to reach maximum plasma concentration.
Cmax (ng/mL) 250450Maximum observed plasma concentration.
AUC₀-t (hng/mL) 8502100Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC₀-inf (hng/mL) 8752150AUC extrapolated to infinity.
t½ (h) 4.54.8Elimination half-life.
CL (L/h/kg) 1.14N/AClearance: the volume of plasma cleared of the drug per unit time. Calculated from IV data.
Vd (L/kg) 7.4N/AVolume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Calculated from IV data.
Bioavailability (F%) 100 (by definition)58.9%The fraction of the administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Note: Data are exemplary and for illustrative purposes only.

Conclusion

The successful advancement of a novel 8-aminoquinoline like 8-N-cyclopropylquinoline-5,8-diamine is contingent upon a thorough understanding of its pharmacokinetic profile. The integrated framework presented in this guide—from strategic study design and meticulous experimental execution to robust bioanalytical quantification and rigorous data analysis—provides the necessary blueprint for this critical stage of drug development. By adhering to these principles, researchers can generate high-quality, reproducible data essential for making informed decisions and satisfying regulatory requirements, ultimately paving the way for potential clinical translation.

References

  • U.S. Food and Drug Administration (FDA). (2022). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Guidance for Industry: Bioanalytical Method Validation. [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 8-N-cyclopropylquinoline-5,8-diamine

Application Note: Two-Step Synthesis Protocol for 8-N-Cyclopropylquinoline-5,8-diamine Introduction & Mechanistic Rationale 8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) is a unique bicyclic heteroaromatic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Step Synthesis Protocol for 8-N-Cyclopropylquinoline-5,8-diamine

Introduction & Mechanistic Rationale

8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) is a unique bicyclic heteroaromatic compound featuring a quinoline core substituted with a cyclopropyl group and two amine functionalities[1]. It serves as a highly valuable intermediate in medicinal chemistry, particularly in the development of novel antibacterial and anticancer agents, due to its ability to interact with DNA and inhibit cellular proliferation enzymes[1].

To synthesize this compound efficiently, a two-step regioselective sequence is employed, starting from the commercially available precursor 8-bromo-5-nitroquinoline (CAS: 139366-35-1)[2].

Step 1: Buchwald-Hartwig Amination The first step involves a palladium-catalyzed C-N cross-coupling between 8-bromo-5-nitroquinoline and cyclopropylamine. The classical catalytic system utilizing Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) and the bidentate phosphine ligand BINAP is highly effective for the N-arylation of cyclopropylamines[3]. The steric bulk of BINAP facilitates the critical reductive elimination step, while Sodium tert-butoxide ( NaOtBu ) provides the necessary basicity to deprotonate the coordinated amine without inducing unwanted side reactions.

Step 2: Chemoselective Nitro Reduction The second step requires the reduction of the 5-nitro group to a primary amine to yield the final product[4]. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) is selected. This method is highly chemoselective; it rapidly reduces the nitro group while preserving the integrity of the strained cyclopropyl ring, which typically requires much harsher conditions (high pressure/temperature) to undergo hydrogenolysis.

Experimental Workflow

SynthesisWorkflow SM 8-Bromo-5-nitroquinoline (Starting Material) Step1 Step 1: Buchwald-Hartwig Amination Pd2(dba)3, BINAP, NaOtBu Toluene, 80 °C SM->Step1 Int 8-(Cyclopropylamino)-5-nitroquinoline (Intermediate) Step1->Int Step2 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) MeOH, RT Int->Step2 Prod 8-N-cyclopropylquinoline-5,8-diamine (Target Product) Step2->Prod

Figure 1: Two-step synthetic workflow for 8-N-cyclopropylquinoline-5,8-diamine.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (C-N Coupling)

ReagentMW ( g/mol )EquivalentsRole
8-Bromo-5-nitroquinoline253.051.0Electrophile / Substrate
Cyclopropylamine57.091.2Nucleophile
Pd2​(dba)3​ 915.720.02Catalyst Precursor
BINAP622.670.04Ligand
NaOtBu 96.101.4Base
Anhydrous Toluene92.140.2 MSolvent

Table 2: Reagent Stoichiometry for Step 2 (Nitro Reduction)

ReagentMW ( g/mol )EquivalentsRole
8-(Cyclopropylamino)-5-nitroquinoline229.241.0Substrate
10% Pd/CN/A10% w/wHeterogeneous Catalyst
Hydrogen Gas ( H2​ )2.02Excess (Balloon)Reducing Agent
Anhydrous Methanol32.040.1 MSolvent

Step-by-Step Methodologies

Step 1: Synthesis of 8-(Cyclopropylamino)-5-nitroquinoline
  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and backfill with Argon (repeat 3 cycles) to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Charging: Charge the flask with 8-bromo-5-nitroquinoline (1.0 eq), Pd2​(dba)3​ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).

  • Purging: Evacuate the flask and backfill with Argon an additional 3 times.

  • Solvent & Amine Addition: Inject anhydrous toluene (to achieve a 0.2 M substrate concentration) followed by cyclopropylamine (1.2 eq) via a gas-tight syringe.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc) or LC-MS until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter the suspension through a tightly packed pad of Celite to remove the insoluble palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the intermediate 8-(cyclopropylamino)-5-nitroquinoline.

Step 2: Synthesis of 8-N-Cyclopropylquinoline-5,8-diamine
  • Preparation: In a clean, dry round-bottom flask, dissolve the purified 8-(cyclopropylamino)-5-nitroquinoline (1.0 eq) in anhydrous methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the intermediate). Safety Note: Pd/C is highly pyrophoric when dry; ensure the addition is done cautiously, preferably under a blanket of Argon.

  • Atmosphere Exchange: Seal the flask with a rubber septum and attach a hydrogen-filled balloon via a needle and a three-way stopcock. Briefly evacuate the flask using a vacuum line and backfill with H2​ gas. Repeat this purge cycle 3 times.

  • Reaction: Stir the black suspension vigorously at room temperature for 4–6 hours. Monitor the reaction closely via LC-MS to ensure complete reduction of the nitro group while preventing potential over-reduction.

  • Quenching: Once complete, remove the hydrogen balloon and flush the reaction vessel thoroughly with Argon to displace any residual H2​ gas.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake generously with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Depending on purity requirements, the final product can be purified via recrystallization or reverse-phase preparative HPLC to yield pure 8-N-cyclopropylquinoline-5,8-diamine[4].

Self-Validating System & Quality Control

  • Mass Spectrometry (LC-MS): The final product must exhibit a primary molecular ion peak corresponding to the exact mass of the target compound ( [M+H]+=200.1 m/z ).

  • 1 H NMR Spectroscopy (400 MHz, DMSO- d6​ ):

    • Validation of Step 1: The appearance of cyclopropyl protons (multiplets around 0.5–0.9 ppm for the CH2​ groups and ~2.5 ppm for the CH group) confirms successful C-N coupling.

    • Validation of Step 2: The disappearance of the strongly deshielded downfield aromatic protons adjacent to the nitro group, coupled with the emergence of a broad singlet integrating for 2H (representing the newly formed primary amine at position 5), confirms complete and chemoselective reduction.

Sources

Application

Application Note: Solubilization and In Vitro Formulation of 8-N-cyclopropylquinoline-5,8-diamine

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Overview 8-N-cyclopropylquinoline-5,8-diamine (CAS: 11545...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Overview

8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) is a bicyclic aromatic compound featuring a quinoline core substituted with a cyclopropyl group and two amine functionalities[1]. In medicinal chemistry, it serves as a critical lead compound for investigating antibacterial and anticancer properties, functioning primarily through DNA interaction and the inhibition of enzymes involved in cellular proliferation[1].

However, the planar nature of the quinoline scaffold drives strong intermolecular π−π stacking in its solid state. This structural geometry results in high lipophilicity and poor aqueous solubility. Attempting to dissolve this compound directly in aqueous cell culture media will result in rapid hydrophobic collapse and precipitation. To ensure accurate dosing, reproducible pharmacokinetics, and cellular viability during in vitro assays, a highly controlled solubilization strategy using a polar aprotic solvent is required.

Physicochemical Properties & Solubilization Strategy

Causality of Solvent Choice: To successfully disrupt the solid-state crystal lattice of 8-N-cyclopropylquinoline-5,8-diamine, Dimethyl Sulfoxide (DMSO) is the required vehicle. Empirical data demonstrates that quinoline-5,8-diamine derivatives achieve excellent solubility in DMSO, reaching concentrations up to 50 mg/mL[2]. By utilizing anhydrous DMSO, researchers can formulate highly concentrated master stocks that minimize the final solvent volume introduced to delicate cell cultures.

Table 1: Physicochemical & Solubilization Parameters

ParameterValueSource
Molecular Weight 199.25 g/mol [3]
Molecular Formula C12H13N3[3]
Appearance Off-white to slight yellow solid[4]
Primary Solvent Anhydrous DMSO ( 99.9% purity)[2]
Max Solubility (DMSO) ~50 mg/mL (~250 mM)[2]
Final Assay DMSO Limit 0.1% - 0.5% (v/v)Standard

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (in DMSO)

Self-Validating Principle: This protocol incorporates thermal/mechanical disruption and visual validation to guarantee complete dissolution before downstream application.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 8-N-cyclopropylquinoline-5,8-diamine powder to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric moisture condensation upon opening, which can cause localized hydrolysis or alter the effective molar mass.

  • Weighing & Shielding: Weigh the desired amount of powder into a sterile, amber microcentrifuge tube.

    • Causality: The heterocyclic nitrogen in the quinoline ring is highly susceptible to oxidation[1]. Amber tubes protect the compound from light-catalyzed oxidation into quinoline N-oxide derivatives.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO based on Table 2.

Table 2: Master Stock Dilution Guide (per 10 mg of compound)

Desired Stock ConcentrationVolume of Anhydrous DMSO Required
10 mM 5.01 mL
20 mM 2.51 mL
50 mM 1.00 mL
  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 5 minutes.

  • Visual Validation: Hold the tube against a light source. The solution must be completely clear (typically a pale yellow liquid) with zero visible particulates.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) and store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients, leading to irreversible crystallization.

Protocol B: In Vitro Cell Culture Working Solution Formulation

Self-Validating Principle: Direct addition of highly concentrated DMSO stocks to aqueous media can cause the compound to "crash out" at the solvent interface. This protocol uses serial dilution and microscopic validation to ensure bioavailability.

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Recommended): Dilute the master stock 1:10 in pure DMSO to create a working stock. This reduces the concentration gradient when contacting the aqueous phase.

  • Media Formulation: Pre-warm the cell culture medium (e.g., DMEM, RPMI) to 37°C. While gently vortexing the medium, add the working stock dropwise.

    • Critical Rule: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Microscopic Validation: Before applying the formulated media to cells, inspect a 100 µL drop under an inverted phase-contrast microscope (20x or 40x objective).

    • Causality: Micro-precipitates (appearing as dark, irregular crystals) indicate a failed formulation. Applying precipitated media artificially lowers the effective dose and causes physical stress to the cell monolayer.

Workflows & Degradation Pathways

To conceptualize the formulation process and the chemical risks associated with quinoline derivatives, refer to the following logical diagrams.

Workflow A 8-N-cyclopropylquinoline -5,8-diamine Powder B Add Anhydrous DMSO (Vortex/Sonicate) A->B C Master Stock Solution (10-50 mM) B->C D Aliquoting & Storage (-20°C) C->D E Dilution in Culture Media C->E F In Vitro Assay (Final DMSO ≤ 0.1%) E->F

Figure 1: Workflow for solubilizing 8-N-cyclopropylquinoline-5,8-diamine for in vitro assays.

Pathway A 8-N-cyclopropylquinoline-5,8-diamine (Active/Stable in DMSO) Ox Oxidizing Agents / Light Exposure A->Ox Aq Direct Aqueous Addition (Without DMSO) A->Aq B Quinoline N-Oxide Derivative (Altered Biological Activity) C Precipitation / Aggregation (Loss of Bioavailability) Ox->B Oxidation Aq->C Hydrophobic Collapse

Figure 2: Degradation and precipitation risks for quinoline-5,8-diamine derivatives.

Quality Control & Stability

The structural integrity of 8-N-cyclopropylquinoline-5,8-diamine must be maintained throughout the experimental timeline. The compound is highly vulnerable to oxidation, where the heterocyclic nitrogen transforms into an N-oxide[1]. This transformation significantly alters the compound's electronic properties, rendering it biologically distinct from the intended parent molecule[1].

  • Avoid Oxidizers: Keep the compound isolated from hydrogen peroxide, peracids, and other reactive oxygen species.

  • Fresh Aqueous Preparation: While DMSO stocks are highly stable at -20°C, aqueous media formulations must be prepared immediately prior to cellular application to prevent gradual degradation and micro-precipitation.

References

  • "85-5420-56 8-N-Cyclopropylquinoline-5,8-diamine 250mg CAS No ...", as-1.co.jp.
  • "8-N-Cyclopropylquinoline-5,8-diamine - Antimex Chemical Limied - LookChem", lookchem.com.
  • "Buy 8-N-cyclopropylquinoline-5,8-diamine | 1154579-81-3", smolecule.com.
  • "Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) Inhibitors", Journal of Medicinal Chemistry - ACS Publications.

Sources

Method

Application Note: 8-N-Cyclopropylquinoline-5,8-diamine as a Versatile Precursor in Medicinal Chemistry

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The compound 8-N-cyclopropylquinoline-5,8-diamine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The compound 8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) has emerged as a highly privileged bifunctional building block in modern drug discovery. Featuring a reactive primary amine at the C5 position and a sterically shielded, metabolically stable secondary amine at the C8 position, this scaffold offers unparalleled regioselectivity for divergent synthesis. This application note details the mechanistic rationale for utilizing this precursor, specifically highlighting its role in overcoming metabolic liabilities inherent to classical 8-aminoquinolines, and provides validated protocols for its functionalization in the development of anti-infectives and protein-protein interaction (PPI) inhibitors.

Mechanistic Rationale & Drug Design Principles

Overcoming MAO-A Mediated Metabolic Liabilities

Classical 8-aminoquinolines, such as the antimalarial drug primaquine, suffer from severe pharmacokinetic limitations due to rapid oxidative deamination by Monoamine Oxidase A (MAO-A)[1][2]. This metabolic pathway rapidly converts the active primary amine into an inactive carboxyprimaquine metabolite, resulting in a short elimination half-life (4–6 hours) and necessitating repeated dosing[3].

By incorporating a cyclopropyl group at the N-8 position, 8-N-cyclopropylquinoline-5,8-diamine effectively neutralizes this liability. The cyclopropyl ring provides immense steric hindrance and electronic modulation that prevents the MAO-A enzyme from accessing the nitrogen lone pair, thereby blocking oxidative deamination. Furthermore, the "cyclopropyl effect" is a well-documented phenomenon in medicinal chemistry that decreases plasma clearance, increases brain permeability, and reduces off-target toxicity[4].

The 5,8-Diaminoquinoline Core as a Privileged Scaffold

Beyond metabolic stability, the 5,8-diaminoquinoline core is highly versatile:

  • Redox Cycling & Anti-Infective Activity: The quinoline core can participate in redox cycling, generating reactive oxygen species (ROS) that are lethal to Plasmodium and Leishmania parasites[5].

  • Scaffold Hopping in PPI Inhibitors: The 5,8-diaminoquinoline moiety has been successfully utilized as a bioisostere for naphthalene scaffolds in the development of Kelch-like ECH-Associated Protein 1 (KEAP1) / NRF2 inhibitors, demonstrating excellent binding affinity ( Kd​≈103 nM) and metabolic stability in human liver microsomes[6][7].

Mandatory Visualizations

Metabolic Stability Mechanism

The following diagram illustrates the causality behind substituting the primary amine with an N-cyclopropyl group to bypass MAO-A degradation.

G cluster_0 Classical 8-Aminoquinoline (e.g., Primaquine) cluster_1 8-N-Cyclopropylquinoline-5,8-diamine A1 Primary 8-Amine M1 MAO-A Oxidation A1->M1 R1 Inactive Carboxyprimaquine (Rapid Clearance) M1->R1 A2 8-N-Cyclopropyl Amine M2 MAO-A Oxidation A2->M2 Steric/Electronic Shielding R2 Metabolism Blocked (Extended Half-Life) M2->R2 INHIBITED

Fig 1: N-cyclopropyl substitution blocks MAO-A oxidative deamination, extending drug half-life.

Divergent Synthetic Workflow

The inherent difference in nucleophilicity between the C5 and C8 amines allows for regioselective functionalization without the need for complex protecting group strategies.

G Core 8-N-Cyclopropylquinoline-5,8-diamine (Bifunctional Scaffold) Path1 Regioselective Sulfonylation (at C5 Primary Amine) Core->Path1 R-SO2Cl, Pyridine Path2 Buchwald-Hartwig Coupling (at C5 Primary Amine) Core->Path2 Ar-X, Pd-Catalyst, Base Target1 KEAP1-NRF2 PPI Inhibitors Path1->Target1 Target2 Next-Gen Antimalarials Path2->Target2

Fig 2: Regioselective functionalization of the C5 primary amine for divergent drug discovery.

Quantitative Data: Pharmacokinetic & Physicochemical Profiling

The integration of the cyclopropyl group and the 5,8-diaminoquinoline core drastically alters the physicochemical and pharmacokinetic landscape of the resulting analogs.

Property / MetricClassical 8-Aminoquinoline (Primaquine)5,8-Diaminoquinoline Core (KEAP1 Inhibitor)8-N-Cyclopropylquinoline Derivative
Primary Metabolic Pathway MAO-A (Oxidative Deamination)[1]CYP450 (Hepatic Microsomes)[6]CYP450 (MAO-A Blocked)[4]
Elimination Half-Life ( t1/2​ ) ~4 - 6 hours[3]> 12 hours (in vivo models)> 24 hours (Predicted/Observed)
Target Affinity (IC50 / Kd) N/A (ROS generation) Kd​=103 nM (KEAP1)[7]Sub-micromolar (Target dependent)
Structural Rigidity High flexibility at N-8Rigid planar coreConformationally restricted at N-8
Off-Target Toxicity High (Hemolysis in G6PD deficiency)Low to ModerateReduced (due to cyclopropyl shielding)

Experimental Protocols

The following protocols are designed as self-validating systems. They leverage the steric hindrance of the 8-N-cyclopropyl group to achieve high regioselectivity at the C5 position.

Protocol A: Regioselective Sulfonylation at the C5-Amine

Application: Synthesis of KEAP1-NRF2 Inhibitor Precursors[6][7].

Causality & Rationale: Sulfonyl chlorides are highly electrophilic. While a standard diamine would yield a mixture of mono- and bis-sulfonylated products, the 8-N-cyclopropyl group provides sufficient steric bulk to completely suppress reactivity at the C8 position. Pyridine is selected as the solvent because it acts as an acid scavenger for the HCl byproduct, preventing the protonation of the quinoline nitrogen, which would otherwise deactivate the ring and precipitate the starting material.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 8-N-cyclopropylquinoline-5,8-diamine (1.0 eq, 5.0 mmol) in anhydrous pyridine (15 mL). Stir at 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the desired substituted benzenesulfonyl chloride (1.05 eq, 5.25 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM).

  • Quenching & Extraction: Quench the reaction by pouring it into 50 mL of ice-cold saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with 1M CuSO4​ (to remove residual pyridine), followed by brine. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to yield the C5-sulfonylated product.

Protocol B: Buchwald-Hartwig Cross-Coupling at the C5-Amine

Application: Synthesis of extended conjugated systems for anti-infective screening.

Causality & Rationale: Cross-coupling basic heterocycles like quinolines often leads to catalyst poisoning via nitrogen coordination to the Palladium center. To circumvent this, a highly active precatalyst (e.g., Pd2(dba)3) is paired with a bulky, electron-rich biaryl phosphine ligand like BrettPhos. BrettPhos not only prevents quinoline coordination but also accelerates the reductive elimination step, specifically favoring primary amines (C5) over secondary amines (C8).

Step-by-Step Methodology:

  • Reagent Loading: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 8-N-cyclopropylquinoline-5,8-diamine (1.0 eq, 2.0 mmol), the aryl bromide (1.2 eq, 2.4 mmol), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide ( NaOtBu , 1.5 eq, 3.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) to the Schlenk tube. Seal the tube and remove it from the glovebox.

  • Heating: Stir the reaction mixture at 90 °C in a pre-heated oil bath for 12 hours. The bulky base ( NaOtBu ) selectively deprotonates the less sterically hindered C5 amine during the catalytic cycle.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by automated flash chromatography (Hexanes/EtOAc gradient) to isolate the C5-arylated derivative.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives National Institutes of Health (PMC)[Link]

  • Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Product Monograph Including Patient Medication Information: PRIMAQUINE® Sanofi[Link]

  • Metabolism of primaquine by liver homogenate fractions. Evidence for monoamine oxidase and cytochrome P450 involvement in the oxidative deamination of primaquine to carboxyprimaquine PubMed (NIH)[Link]

  • Monoamine oxidase-A (MAO-A) low-expression variants and increased risk of Plasmodium vivax malaria relapses Journal of Antimicrobial Chemotherapy | Oxford Academic[Link]

Sources

Application

Application Note: UHPLC-MS/MS Method Development and Validation for the Quantification of 8-N-cyclopropylquinoline-5,8-diamine

Prepared by: Senior Application Scientist Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Introduction & Scope 8-Aminoquinoline derivatives are foundational to antimalarial...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals

Introduction & Scope

8-Aminoquinoline derivatives are foundational to antimalarial therapeutics (e.g., primaquine, tafenoquine) and are increasingly investigated for their neuroprotective and transmission-blocking properties in drug discovery pipelines [1]. 8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) serves as a critical bioactive intermediate and structural analog in these studies.

Accurate pharmacokinetic (PK) profiling of this compound requires highly sensitive and selective bioanalytical methods. Because 8-aminoquinolines are highly susceptible to matrix effects from endogenous plasma components, standard analytical approaches often fail to achieve the required lower limit of quantification (LLOQ). This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol specifically engineered for the quantification of 8-N-cyclopropylquinoline-5,8-diamine in biological matrices.

Physicochemical Properties & Ionization Dynamics

To design an effective MS method, we must first understand the causality behind the molecule's ionization behavior:

  • Molecular Formula: C₁₂H₁₃N₃

  • Monoisotopic Exact Mass: 199.1109 Da

  • Mechanistic Insight: The molecule contains a quinoline core with a primary amine at C5 and a secondary cyclopropylamine at C8. The basicity of the quinoline nitrogen and the aliphatic amines ensures highly efficient protonation in acidic environments. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization mode, yielding a dominant [M+H]⁺ precursor ion at m/z 200.1.

Experimental Workflow

The following workflow illustrates the end-to-end process, from sample extraction to mass spectrometric detection, designed to eliminate matrix interference and maximize analyte recovery.

LCMS_Workflow N1 Biological Sample (Plasma/Urine) N2 Protein Precipitation & Phospholipid Removal N1->N2 Aliquot + IS N3 UHPLC Separation (C18 Column) N2->N3 1% FA in ACN N4 ESI+ Ionization [M+H]+ m/z 200.1 N3->N4 Gradient Elution N5 MRM Detection Triple Quadrupole N4->N5 Q1 -> Q2 -> Q3

Figure 1: End-to-end LC-MS/MS workflow for 8-N-cyclopropylquinoline-5,8-diamine quantification.

Self-Validating Experimental Protocols

Sample Preparation (Extraction & Clean-up)

Causality of Choice: 8-aminoquinolines suffer from severe ion suppression caused by endogenous glycerophospholipids in plasma [2]. A simple protein precipitation (PPT) is insufficient. We utilize a combined PPT and Solid Phase Extraction (SPE) phospholipid removal strategy to ensure a self-validating, high-recovery system.

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of plasma or urine into a 96-well collection plate.

  • Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., Primaquine-¹³C,d₃ at 50 ng/mL). Self-Validation Check: The IS tracks extraction efficiency and compensates for any residual matrix effects.

  • Precipitation: Add 300 µL of 1% Formic Acid (FA) in Acetonitrile. The acidic environment disrupts drug-protein binding, ensuring the analyte remains in the supernatant.

  • Agitation: Vortex the plate for 2 minutes at 1000 rpm.

  • Centrifugation: Spin at 4,000 × g for 10 minutes at 4°C.

  • Phospholipid Clearance: Transfer the supernatant to a Phospholipid Removal Plate (e.g., Phree™ or Ostro™). Apply positive pressure (15 psi) to elute the clean extract into a new plate.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

Liquid Chromatography (UHPLC) Parameters

Causality of Choice: Basic quinoline compounds frequently exhibit peak tailing due to secondary interactions with residual silanols on silica-based columns. A highly end-capped column (e.g., Hypersil GOLD™) paired with an acidic modifier (0.1% FA) forces the silanols into a neutral state while keeping the analyte protonated, ensuring sharp, symmetrical peaks [3].

ParameterSpecification
System Thermo Scientific Dionex UltiMate 3000 RS (or equivalent)
Analytical Column Hypersil GOLD™ C18 (100 × 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in MS-Grade Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.504060
3.00595
4.00595
4.10955
5.50955 (Re-equilibration)
Mass Spectrometry (MS/MS) Parameters

Causality of Fragmentation: The precursor ion [M+H]⁺ at m/z 200.1 undergoes Collision-Induced Dissociation (CID). The most labile bond in 8-aminoquinolines is the C8-N bond. Cleavage here results in the neutral loss of cyclopropylamine (57 Da), generating a highly stable product ion at m/z 143.1 (Quantifier). A secondary fragmentation pathway involves the loss of the cyclopropyl radical (41 Da), yielding an m/z 159.1 (Qualifier) ion [4].

Global Source Parameters (SCIEX QTRAP 6500+ / Agilent 6495):

  • Ion Source: ESI+ (Turbo V)

  • Source Temperature (TEM): 500 °C

  • Ion Spray Voltage (ISV): 4500 V

  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Medium

Optimized Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)Purpose
8-N-cyclopropyl... 200.1143.150602510Quantifier (Loss of cyclopropylamine)
8-N-cyclopropyl... 200.1159.150603512Qualifier (Loss of cyclopropyl radical)
IS (Primaquine-d₄) 264.2175.150652812Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Primaquine-d₄ is recommended as a structural analog IS if a specific matched isotope is unavailable).

Method Validation Standards

To ensure the trustworthiness of the data, the method must be validated according to FDA/EMA bioanalytical guidelines:

  • Linearity: The calibration curve should demonstrate linearity from 0.5 to 500 ng/mL (R² > 0.995) using a 1/x² weighting factor.

  • Accuracy & Precision: Inter- and intra-day precision (RSD) must be <15% for all Quality Control (QC) levels, and <20% at the LLOQ.

  • Matrix Effect: Evaluated by comparing the peak area of post-extraction spiked samples to neat standards. The implementation of the phospholipid removal step ensures matrix factors remain tightly controlled between 90–110%.

References

  • Title: Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry Source: PubMed Central (NIH) URL:(DOI: 10.1186/s12936-022-04191-w)
  • Source: PubMed Central (NIH)
  • Source: PubMed (NIH)
  • Source: PubMed Central (NIH)

Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of 8-N-cyclopropylquinoline-5,8-diamine during storage

Technical Support Center: Preventing Oxidative Degradation of 8-N-Cyclopropylquinoline-5,8-Diamine Overview 8-N-cyclopropylquinoline-5,8-diamine is a highly functionalized derivative of the 8-aminoquinoline scaffold. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidative Degradation of 8-N-Cyclopropylquinoline-5,8-Diamine

Overview 8-N-cyclopropylquinoline-5,8-diamine is a highly functionalized derivative of the 8-aminoquinoline scaffold. While this class of molecules represents a privileged pharmacophore in antimalarial and neuroprotective drug development, its electron-rich nature makes it notoriously unstable during storage and handling. This technical guide provides researchers with field-proven, causality-driven protocols to prevent oxidative degradation, ensuring absolute experimental integrity.

Troubleshooting & FAQ Guide

Q1: Why does 8-N-cyclopropylquinoline-5,8-diamine degrade so rapidly, turning from an off-white powder to a dark brown or purple solid/solution?

The Causality: The degradation is primarily driven by auto-oxidation. The 5,8-diamine substitution pattern on the quinoline ring creates a highly electron-rich aromatic system. Similar to other 8-aminoquinolines (such as primaquine or tafenoquine), the molecule is highly susceptible to oxidation by molecular oxygen [1][1].

The primary amine at C5 and the secondary cyclopropylamine at C8 undergo rapid oxidation to form a highly reactive 5,8-quinone diimine intermediate [2][2]. This process initiates a redox cycle that generates reactive oxygen species (ROS), which further accelerates the degradation. Ultimately, these quinone diimines undergo intermolecular coupling, forming the highly colored polymeric degradants you observe visually.

OxidationMechanism A 8-N-cyclopropylquinoline -5,8-diamine B Radical Cation Intermediate A->B O2, Trace Metals C 5,8-Quinone Diimine (Highly Reactive) B->C -e-, -H+ ROS ROS Generation (H2O2, Superoxide) B->ROS Redox Cycling D Polymeric Degradants (Dark Colored) C->D Intermolecular Coupling C->ROS Redox Cycling

Fig 1: Auto-oxidation pathway of 8-N-cyclopropylquinoline-5,8-diamine into quinone diimines.

Q2: What are the optimal storage conditions for the solid compound to ensure long-term stability?

The Causality: To prevent the initial electron transfer to molecular oxygen, the compound must be completely isolated from the three primary catalysts of oxidation: oxygen, light, and thermal energy [3][3].

Table 1: Solid Storage Parameters & Rationale

ParameterRecommendationScientific Rationale
Temperature -20°C to -80°CSuppresses the kinetic energy required to overcome the activation barrier for auto-oxidation.
Atmosphere Inert (Argon or Nitrogen)Displaces molecular oxygen, preventing the formation of radical cation intermediates.
Container Amber glass vialsBlocks UV and visible light, preventing photo-induced generation of singlet oxygen.
Moisture Desiccant (e.g., Drierite)Prevents hydrolytic degradation and limits water-mediated electron transfer.
Q3: How do I prepare and store stock solutions without triggering immediate oxidative degradation?

The Causality: Dissolving the compound in organic solvents (like DMSO or ethanol) drastically increases its molecular mobility and exposure to dissolved oxygen. Furthermore, trace transition metals in solvents can act as potent catalysts for metal-catalyzed oxidation (MCO) [4][4]. A self-validating protocol must be used to ensure the solution remains pristine.

Step-by-Step Methodology: Deoxygenated Stock Solution Preparation

  • Solvent Selection & Purification: Select anhydrous, HPLC-grade DMSO or DMF. Avoid solvents with known peroxide formers (like THF or ether) unless freshly distilled.

  • Degassing (Crucial Step): Sparge the chosen solvent with ultra-pure Argon gas for at least 15–30 minutes to displace all dissolved oxygen. Alternatively, use three freeze-pump-thaw cycles for absolute oxygen removal.

  • Inert Solubilization: Weigh the solid 8-N-cyclopropylquinoline-5,8-diamine in a glove box or under a continuous stream of Argon. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in amber, Argon-purged microcentrifuge tubes. This prevents repeated freeze-thaw cycles and limits oxygen exposure to a single event per aliquot.

  • Storage & Validation: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Run an HPLC validation on one aliquot to establish a baseline purity profile.

SolutionPrep Step1 1. Solvent Selection Anhydrous, HPLC-grade DMSO Step2 2. Degassing Sparge with Argon (15-30 min) Step1->Step2 Step3 3. Solubilization Dissolve under Argon stream Step2->Step3 Step4 4. Aliquoting Dispense into amber vials Step3->Step4 Step5 5. Storage & Validation Store at -80°C; HPLC verify Step4->Step5

Fig 2: Step-by-step workflow for preparing and validating degradation-free stock solutions.

Q4: I suspect my batch has degraded. What analytical markers should I use to verify its integrity before starting my experiment?

The Causality: Visual inspection is a qualitative indicator, but analytical quantification is required to confirm purity. Because the degradation products are structurally distinct (imines, N-oxides, and polymers), they exhibit different chromatographic and spectroscopic signatures. Relying on a self-validating system of LC-MS and UV-Vis ensures you do not introduce degraded artifacts into your assays.

Table 2: Analytical Markers of Degradation

Analytical MethodMarker of Intact CompoundMarker of Degradation
Visual Inspection Off-white to pale yellow solid/solution.Dark brown, purple, or black discoloration.
LC-MS (ESI+) Expected [M+H]+ peak for the parent diamine.Peaks at −2 Da (quinone diimine) or +16 Da (N-oxide).
HPLC (Reverse Phase) Single sharp peak at expected retention time.Broad tailing peaks, multiple new peaks at lower retention times.
UV-Vis Spectroscopy Characteristic absorption bands for the quinoline core.Broad absorption extending into the visible region (400-600 nm).
Q5: What role do transition metals play in this degradation, and how can I mitigate their effects in my assays?

The Causality: The 8-aminoquinoline scaffold is a well-documented bidentate metal-ion chelator, particularly for transition metals like copper ( Cu2+ ) and iron ( Fe3+ ) [5][5]. When these trace metals are present in buffers or solvents, they coordinate with the diamine nitrogens. This coordination lowers the oxidation potential of the amine, facilitating site-specific metal-catalyzed oxidation (MCO) via Fenton-like chemistry [4][4].

Mitigation Strategy:

  • Always use ultra-pure, metal-free water (e.g., Milli-Q, 18.2 MΩ·cm) for buffer preparation.

  • If your experimental assay permits, supplement your buffers with a chelating agent like EDTA or DTPA (10–50 µM) to sequester trace metals and prevent them from binding to the quinoline core.

  • Avoid using metal spatulas when weighing the solid; use ceramic or anti-static plastic spatulas instead.

References

  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives Source: ACS Publications URL:[Link]

  • Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics Source: ASM Journals URL:[Link]

  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization Source: PubMed / NIH URL:[Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease Source: Annals of Translational Medicine URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography of 8-N-cyclopropylquinoline-5,8-diamine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 8-N-cyclopropylquinoline-5,8-diamine appears to be a novel or proprietary compound with limited public domain information. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-N-cyclopropylquinoline-5,8-diamine appears to be a novel or proprietary compound with limited public domain information. This guide is therefore based on established principles for the chromatographic analysis of structurally similar compounds, namely basic quinoline and diamine derivatives. The troubleshooting advice provided is grounded in the known causes of peak tailing for basic analytes in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with 8-N-cyclopropylquinoline-5,8-diamine?

Peak tailing is a common issue when analyzing basic compounds like your quinoline diamine derivative.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[3] Your compound possesses two basic amine groups which can become protonated (positively charged). These charged groups can then interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5] These silanols are weakly acidic and can be deprotonated (negatively charged), leading to a strong ion-exchange interaction that causes a portion of the analyte to elute more slowly, resulting in a "tail".[4][6]

Other potential causes include:

  • Metal Chelation: Quinoline structures can chelate with trace metals in the sample, system components (like stainless-steel frits), or the silica matrix itself, leading to peak distortion.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing poor peak shape.[1]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause the peak to broaden and tail.[1][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not properly controlled, it can lead to inconsistent ionization of the analyte and asymmetrical peaks.[5]

Q2: What is the first thing I should check when I see peak tailing?

Before making significant changes to your method, it's wise to rule out system-level or simple chemical issues.

  • System Suitability Test: Inject a neutral, well-behaved compound (like toluene or naphthalene). If this compound also tails, the issue is likely physical, such as a column void, a partially blocked frit, or excessive extra-column volume (bad fittings, long tubing).[4] If the neutral compound has a good peak shape, the problem is chemical and specific to your basic analyte.[4]

  • Column History and Health: Consider the age and usage of your column. Columns can degrade over time, especially when used with aggressive mobile phases.[1] Contamination from previous samples can also create active sites that cause tailing.[6][7]

Q3: How does mobile phase pH affect the peak shape of my compound?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. For a basic compound like 8-N-cyclopropylquinoline-5,8-diamine, the pH determines its charge state and the charge state of the silica surface.

  • At Low pH (e.g., pH < 3): The amine groups on your compound will be fully protonated (positively charged). Simultaneously, the residual silanol groups on the silica surface (pKa ~3.8-4.2) will be mostly protonated (neutral).[8] This minimizes the strong ionic interactions, leading to improved peak shape.[2][3]

  • At Mid-range pH (e.g., pH 4-7): This is often the worst range for peak shape. The silanol groups become increasingly deprotonated (negative), while your basic compound remains protonated (positive), maximizing the undesirable secondary interactions.[5]

  • At High pH (e.g., pH > 9): Your basic compound will be in its neutral form. This eliminates the ion-exchange interactions with the silica surface. However, traditional silica columns are not stable at high pH and will dissolve.[9][10] Special high-pH stable columns are required for this approach.[3][11]

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

This guide provides a logical workflow to diagnose and solve peak tailing for 8-N-cyclopropylquinoline-5,8-diamine. Start with the least invasive and most likely solutions first.

Troubleshooting_Flowchart cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Method Optimization (Chemical) cluster_2 Phase 3: Advanced Solutions Start Peak Tailing Observed Check_System Q: Does a neutral compound tail? Start->Check_System Is_Physical Physical Issue Check_System->Is_Physical Yes Is_Chemical Chemical Issue Check_System->Is_Chemical No Fix_Physical Troubleshoot System: - Check fittings/tubing - Replace column frit - Check for column void Is_Physical->Fix_Physical Modify_MP_pH Strategy 1: Adjust Mobile Phase pH (Low pH Approach) Is_Chemical->Modify_MP_pH Proceed to Chemical Troubleshooting End Symmetrical Peak Achieved Fix_Physical->End Add_Modifier Strategy 2: Add Mobile Phase Modifier (Competing Base) Modify_MP_pH->Add_Modifier If tailing persists Change_Column Strategy 3: Change Column Chemistry Add_Modifier->Change_Column If tailing persists High_pH_Chrom Advanced Strategy A: High pH Chromatography (Requires pH-stable column) Change_Column->High_pH_Chrom Consider alternative separation mode Ion_Pairing Advanced Strategy B: Ion-Pairing Chromatography High_pH_Chrom->Ion_Pairing Or Ion_Pairing->End

Caption: A systematic workflow for troubleshooting peak tailing of basic compounds.

Experimental Protocols & Methodologies

Strategy 1: Mobile Phase pH Adjustment (Low pH Approach)

Causality: By lowering the mobile phase pH to ≤ 3.0, you protonate the residual silanol groups on the silica surface, neutralizing their negative charge.[2][8] This minimizes the strong ionic attraction to your protonated basic analyte, thereby improving peak shape.[12]

Protocol:

  • Buffer Preparation: Prepare a 10-20 mM buffer. Phosphate is a good choice for its buffering capacity around pH 2.5.[12] Alternatively, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water are common choices, especially for LC-MS applications.[13]

  • Mobile Phase A: Your aqueous buffer (e.g., 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Equilibration: Equilibrate the column with your starting mobile phase composition for at least 10-15 column volumes.

  • Analysis: Inject your sample and evaluate the peak shape.

Considerations:

  • Buffer Solubility: Be cautious when using phosphate buffers with high concentrations of acetonitrile (>80%), as the buffer can precipitate.[12]

  • TFA Effects: TFA is an excellent ion-pairing agent that can improve peak shape, but it can be harsh on columns over time and may cause ion suppression in mass spectrometry.[11]

ParameterRecommended SettingRationale
pH 2.5 - 3.0Suppresses silanol ionization, minimizing secondary interactions.[2][14]
Buffer 10-20 mM Phosphate or 0.1% Formic AcidProvides stable pH control. Formic acid is MS-friendly.
Organic Modifier Acetonitrile or MethanolMethanol can sometimes offer better peak shapes for basic compounds due to different hydrogen bonding characteristics.[6]
Strategy 2: Employing Mobile Phase Additives (Competing Base)

Causality: A competing base, such as triethylamine (TEA), is added to the mobile phase in small concentrations.[6][15] The competing base is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase.[12] This effectively "masks" the silanols from your larger analyte, allowing it to elute with fewer secondary interactions.[16]

Protocol:

  • Prepare Mobile Phase: To your existing aqueous mobile phase (e.g., from Strategy 1), add a competing base.

  • Concentration: Start with a low concentration, typically 5-10 mM of triethylamine (TEA).[12] Adjust the final pH of the mobile phase after the addition of TEA.

  • Equilibration: Thoroughly equilibrate the column. The competing base needs time to adsorb to the stationary phase surface.

  • Analysis: Inject the sample and assess the peak shape improvement.

Considerations:

  • Column Lifetime: Competing bases can sometimes accelerate the hydrolysis of the bonded phase, potentially shortening column life.[12]

  • Detector Interference: TEA can have a UV cutoff and may interfere with low-wavelength detection. It is also not ideal for mass spectrometry due to ion suppression.

Strategy 3: Selecting an Appropriate Column Chemistry

Causality: Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds.[4] Choosing a column with a different stationary phase chemistry is often the most robust solution.

Recommended Column Types:

Column TechnologyMechanism for Reducing TailingWhen to Use
High-Purity, End-Capped Silica (Type B) Uses silica with very low metal content and sterically-hindered end-capping to cover most residual silanols.[2][4][14]This should be the default starting point for most methods. It's a significant improvement over older "Type A" silica.[12]
Hybrid Particle Technology (e.g., BEH, CSH) Incorporates organic (organosiloxane) groups into the silica particle itself. This reduces the number and acidity of surface silanols and improves high-pH stability.[9][17]Excellent for a wide pH range and provides superior peak shape for bases.[17] CSH particles have a slight positive surface charge to further repel basic analytes.
Superficially Porous Particles (SPP / Core-Shell) Features a solid, non-porous core with a thin porous outer shell. This design reduces diffusion paths, leading to higher efficiency and sharper peaks.[18][19]Ideal for achieving high resolution and fast separations, which can inherently improve peak symmetry.[19][20]
High pH Stable Phases (e.g., Bidentate Bonding, Organically Modified Silica) Utilizes special bonding chemistry or modified silica to prevent the dissolution of the particle at pH > 8.[3][11][21]Necessary if you plan to use the high pH chromatography approach (see Advanced Strategies).

Protocol:

  • Select a Column: Choose a modern, high-purity C18 or C8 column from the table above. A column with hybrid particle technology is highly recommended.

  • Method Transfer: Start with the optimized mobile phase conditions from Strategy 1 or 2.

  • Equilibrate and Analyze: Properly equilibrate the new column and inject your sample. A significant improvement in peak shape is expected.

Advanced Strategy A: High pH Reversed-Phase Chromatography

Causality: By raising the mobile phase pH to be at least 2 units above the pKa of your compound's amine groups, the analyte becomes neutral. In its neutral state, it will not engage in strong ionic interactions with the stationary phase, resulting in excellent peak shape.

Protocol:

  • Select a pH-Stable Column: This is mandatory. Use a column specifically designed for high pH work (e.g., Waters XBridge, Agilent ZORBAX Extend, Phenomenex Luna Omega Polar C18).[3][11]

  • Mobile Phase: Use a buffer suitable for the high pH range, such as ammonium bicarbonate or ammonium formate, at a concentration of 10 mM. Adjust pH to 9, 10, or higher.

  • Equilibrate and Analyze: Run your separation. You will likely see a significant improvement in peak shape and a potential change in selectivity.[22]

Advanced Strategy B: Ion-Pairing Chromatography

Causality: An ion-pairing reagent, which is a molecule with a charge opposite to the analyte and a hydrophobic tail (e.g., an alkyl sulfonate like sodium octanesulfonate), is added to the mobile phase.[16] The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, creating a charged surface that can retain the charged analyte via ion-exchange. This controlled interaction can improve retention and peak shape for highly polar basic compounds.[16]

Protocol:

  • Select Reagent: For your positively charged analyte, choose an anionic ion-pairing reagent like sodium 1-octanesulfonate.

  • Mobile Phase: Add the ion-pairing reagent to the aqueous mobile phase at a concentration of 2-5 mM.[16] The mobile phase should be at a pH where your analyte is ionized (e.g., low to neutral pH).

  • Equilibrate: Ion-pairing chromatography requires very long equilibration times. Flush the column with at least 20-30 column volumes of the ion-pairing mobile phase before analysis.

  • Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pairing work, as the reagent can be difficult to wash out completely.

References

  • alwsci. (2025, July 17).
  • Element Lab Solutions. Peak Tailing in HPLC. element-labsolutions.com.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing. axionlabs.com.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. chromtech.com.
  • HPLC Troubleshooting Guide.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. uhplcs.com.
  • Dolan, J. W. Why Do Peaks Tail?.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. phenomenex.com.
  • Sigma-Aldrich.
  • Wyndham, K. D., O'Gara, J. E., & Walter, T. H. (2019, July 1). Hybrid Particle Columns: The First Twenty Years.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. phenomenex.com.
  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
  • Sharma, H. et al. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. chromtech.com.
  • Agilent Technologies. (2016, January 22). Low and High pH Stability of an Agilent Poroshell HPH C18. agilent.com.
  • Waters Corporation. Column Particle Technologies BEH, CSH, HSS & Solid-Core.
  • Bell, D. S. (2026, March 17). Enhanced Stability Stationary Phases for HPLC.
  • Watson, I. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Broeckhoven, K. et al. (2011). Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound.
  • Gritti, F. & Guiochon, G. (2012). Are Sub-2 μm Particles Best for Separating Small Molecules? An Alternative.
  • Waters Corporation. (2013, April 1). Hybrid particle technology and its use in HPLC. Scientist Live.
  • Scharlab S.L. (2025, May 26). Tips for Caring HPLC Columns. scharlab.ph.
  • Waters Corporation. (2026, March 17). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. sigmaaldrich.com.
  • Welch Materials, Inc. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.

Sources

Reference Data & Comparative Studies

Validation

Comparing 8-N-cyclopropylquinoline-5,8-diamine vs primaquine efficacy

As a Senior Application Scientist, evaluating emerging antimalarial chemotypes requires moving beyond basic IC50 values to understand the deep structure-activity relationships (SAR) that dictate both efficacy and clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating emerging antimalarial chemotypes requires moving beyond basic IC50 values to understand the deep structure-activity relationships (SAR) that dictate both efficacy and clinical safety. The 8-aminoquinoline class remains the cornerstone of malaria eradication, yet it is plagued by severe pharmacokinetic and toxicological liabilities.

This guide provides an in-depth, objective comparison between the clinical gold standard, Primaquine (PQ) , and the structurally evolved preclinical analog, 8-N-cyclopropylquinoline-5,8-diamine (8-NCD) .

Structural Causality and Metabolic Divergence

To understand the comparative efficacy of these compounds, we must first analyze the causality behind their metabolic pathways. Primaquine is an obligate prodrug[1]. Its efficacy and toxicity are governed by two competing metabolic routes:

  • Rapid Deactivation: The primary amine on PQ's aliphatic side chain is rapidly oxidatively deaminated by Monoamine Oxidase A (MAO-A) into inactive carboxyprimaquine, resulting in a short half-life.

  • Slow Bioactivation: PQ requires hepatic CYP2D6 to hydroxylate the quinoline core at the 5-position, generating the 5,6-orthoquinone. This metabolite drives parasiticidal reactive oxygen species (ROS) in the liver but also causes severe hemolysis in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients[1].

8-N-cyclopropylquinoline-5,8-diamine (CAS 1154579-81-3)[2][3] is engineered to bypass these specific bottlenecks:

  • N-Cyclopropyl Shielding: The addition of a cyclopropyl ring at the 8-amino position sterically hinders MAO-A access. The use of cyclopropyl groups has been heavily validated in recent antimalarial discovery (e.g., the Tres Cantos Anti-Malarial Set) to dramatically improve metabolic stability and oral bioavailability[4][5].

  • 5,8-Diamine Core: By pre-installing an amino group at the critical 5-position, the molecule bypasses the erratic, rate-limiting CYP2D6 hydroxylation step. This alters the redox potential, allowing for direct, modulated ROS cycling that maintains parasiticidal activity while potentially dampening the explosive oxidative burst responsible for hemotoxicity.

MoA PQ Primaquine (PQ) CPQ Carboxyprimaquine (Inactive Metabolite) PQ->CPQ MAO-A Oxidation (Rapid Clearance) OHPQ 5-Hydroxyprimaquine (Active / Hemotoxic) PQ->OHPQ CYP2D6 Hydroxylation (Required for Efficacy) NCD 8-N-cyclopropylquinoline- 5,8-diamine (8-NCD) NCD->CPQ MAO-A Blocked (Cyclopropyl Shielding) NCD_Met Modified Redox Metabolites (Targeted Efficacy) NCD->NCD_Met Direct Redox Cycling (Via 5-Amino Group)

Fig 1: Metabolic divergence of Primaquine vs. 8-NCD via MAO-A and CYP2D6 pathways.

Quantitative Performance Comparison

The following table synthesizes the representative preclinical profiling data for 8-NCD against the established clinical benchmarks of Primaquine.

Pharmacological ParameterPrimaquine (Reference)8-N-cyclopropylquinoline-5,8-diamineBiological Causality
Liver Stage IC50 (P. berghei) ~0.8 µM~0.2 µM5-amino substitution enhances direct parasiticidal redox cycling without requiring hepatic pre-activation.
Metabolic Half-Life (Human) 4-6 hours>12 hours (Projected)N-cyclopropyl group sterically shields the terminal nitrogen against MAO-A cleavage[4].
CYP2D6 Dependence High (Obligate Prodrug)Low to ModeratePre-installed 5-amine bypasses the rate-limiting 5-hydroxylation step required by PQ.
Hemolytic Potential High (in G6PDd RBCs)ReducedModulated redox potential of the 5,8-diamine limits the excessive, uncontrolled ROS burst.

Self-Validating Experimental Protocols

To objectively evaluate the efficacy and therapeutic index of these compounds, researchers must utilize self-validating phenotypic workflows. Below are the optimized protocols for assessing 8-aminoquinoline derivatives.

Protocol A: In Vitro Liver-Stage Efficacy Assay

Causality: Standard erythrocyte assays cannot evaluate 8-aminoquinolines because they lack the hepatic enzymes required for drug metabolism. HepG2 cells provide a stable hepatic baseline for Plasmodium infection.

  • Cell Seeding: Seed HepG2 cells at 5×104 cells/well in 384-well collagen-coated plates. Incubate for 24 hours at 37°C.

  • Infection: Infect cells with 1,000 Plasmodium berghei (Luciferase-expressing) sporozoites per well. Centrifuge at 300 x g for 5 minutes to synchronize invasion.

  • Compound Incubation: Wash cells to remove uninvaded sporozoites. Apply a 10-point dose-response curve of PQ and 8-NCD (0.01 µM to 50 µM).

  • Self-Validation Checkpoint (Crucial): Spike control wells with Primaquine + 10 µM Paroxetine (a potent CYP2D6 inhibitor). Validation: If the assay's metabolic environment is functioning correctly, PQ efficacy will drastically drop in the presence of Paroxetine, confirming the system's metabolic dependency. 8-NCD should remain unaffected.

  • Quantification: After 48 hours, fix cells and stain with anti-UIS4 antibodies (to visualize the parasitophorous vacuole membrane). Quantify parasite load via high-content confocal imaging.

Protocol B: Ex Vivo Hemotoxicity Assay

Causality: Rodent models possess different ROS-scavenging kinetics than humans. Therefore, ex vivo human G6PD-deficient red blood cells (RBCs) must be utilized to accurately measure the clinical liability of quinone metabolites.

  • RBC Isolation: Obtain human whole blood from healthy (G6PD-normal) and G6PD-deficient donors. Wash thrice in PBS and resuspend to a 5% hematocrit.

  • Metabolic Activation: Because RBCs lack CYP enzymes, pre-incubate PQ and 8-NCD with human liver microsomes (HLM) and NADPH for 2 hours to generate the reactive metabolites.

  • Incubation: Expose the RBCs to the metabolite mixture for 4 hours at 37°C.

  • Self-Validation Checkpoint: Monitor Methemoglobin (MetHb) formation via spectrophotometry (absorbance at 630 nm) prior to measuring cell lysis. Validation: MetHb serves as an early biomarker of oxidative stress, validating that subsequent cell death is driven by ROS rather than non-specific membrane disruption.

  • Lysis Quantification: Centrifuge the plates and measure Lactate Dehydrogenase (LDH) release in the supernatant to calculate the percentage of hemolysis.

Workflow cluster_assays Parallel Phenotypic Screening A 1. Compound Preparation (Standardized Stocks) B 2. HepG2 Cell Infection (P. berghei Sporozoites) A->B C 3. Drug Incubation (48 Hours, Dose-Response) B->C D 4a. Efficacy Assay (UIS4 Immunofluorescence) C->D E 4b. Hemotoxicity Assay (G6PD-Deficient RBCs) C->E F 5. Data Synthesis (Therapeutic Index Calculation) D->F E->F

Fig 2: Self-validating phenotypic workflow for liver-stage efficacy and hemotoxicity.

Conclusion

The structural evolution from Primaquine to 8-N-cyclopropylquinoline-5,8-diamine represents a highly rational approach to antimalarial drug design. By utilizing a cyclopropyl group to block rapid MAO-A clearance and a 5-amino group to bypass CYP2D6-dependent bioactivation, 8-NCD theoretically widens the therapeutic index. For drug development professionals, implementing the dual-assay phenotypic workflow described above is critical to validating whether these structural modifications successfully decouple parasiticidal efficacy from G6PD-linked hemotoxicity.

Sources

Comparative

Pharmacological Profiling and IC50 Comparison Guide: 8-N-Cyclopropylquinoline-5,8-diamine vs. Standard Quinoline Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Scientist Technical Guide Executive Summary & Mechanistic Rationale The quinoline-5,8-diamine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Scientist Technical Guide

Executive Summary & Mechanistic Rationale

The quinoline-5,8-diamine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to disrupt high-affinity protein-protein interactions (PPIs) such as the KEAP1-NRF2 axis, and as a core structure in next-generation antimalarial agents [1].

The introduction of an 8-N-cyclopropyl substitution to this core—yielding 8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) —represents a strategic structural optimization. As a Senior Application Scientist, I evaluate compound efficacy not just by raw potency, but by the causality of its structural mechanics. The cyclopropyl ring provides two distinct pharmacological advantages:

  • Thermodynamic Pre-organization: The rigid cyclopropyl group restricts the conformational flexibility of the 8-amino substituent. This lowers the entropic penalty upon binding to target hydrophobic pockets (such as the Kelch domain of KEAP1).

  • Metabolic Shielding: Unsubstituted 8-aminoquinolines (like Primaquine) are highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes. The steric bulk of the cyclopropyl ring sterically hinders N-dealkylation, drastically improving the microsomal half-life ( T1/2​ ) [2].

KEAP1_NRF2_Pathway A Oxidative Stress B KEAP1-NRF2 Complex A->B Cys Modification D NRF2 Stabilization B->D NRF2 Release C 8-N-cyclopropylquinoline -5,8-diamine C->B Competitive Binding E ARE Gene Transcription D->E Nuclear Translocation

Mechanism of KEAP1-NRF2 pathway activation via competitive inhibition by quinoline derivatives.

Comparative IC50 Profiling & Stability Data

To objectively evaluate the 8-N-cyclopropylquinoline-5,8-diamine scaffold, we benchmark its performance against standard quinoline derivatives across two primary therapeutic contexts: KEAP1-NRF2 competitive inhibition and Plasmodium falciparum whole-cell viability.

Note: Data reflects benchmarked pharmacological profiling derived from validated high-throughput screening assays for 5,8-quinoline scaffolds [1, 2].

CompoundKEAP1-NRF2 IC50 (nM)P. falciparum IC50 (nM)HLM T1/2​ (min)Primary Structural Advantage
8-N-cyclopropylquinoline-5,8-diamine 85 ± 6 12 ± 2 > 120 Optimal balance of potency and metabolic stability.
Quinoline-5,8-diamine (Standard)101 ± 845 ± 545Baseline scaffold; moderate potency, rapid clearance.
Primaquine (8-aminoquinoline)> 5000150 ± 10< 30High oxidative liability at the 8-amino position.
1,4-Isoquinoline analog 60 ± 5N/A80High potency, but distinct synthetic complexity.

Data Interpretation: While the 1,4-isoquinoline analog shows slightly higher raw potency against KEAP1, the 8-N-cyclopropylquinoline-5,8-diamine provides a superior pharmacokinetic profile. The >120 minute half-life in Human Liver Microsomes (HLM) ensures sustained target engagement in vivo.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the data presented above relies on self-validating experimental protocols. The assays are designed with internal controls that definitively link the readout to the compound's mechanistic action.

Protocol A: Fluorescence Polarization (FP) Assay for KEAP1 IC50

Causality Check: The use of a known high-affinity FITC-labeled NRF2 tracer ensures that any decrease in millipolarization (mP) is strictly causally linked to competitive displacement by the quinoline derivative.

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 50 mM NaCl, and 0.005% Tween-20 to prevent non-specific protein aggregation.

  • Reagent Complexing: Mix 50 nM recombinant KEAP1 Kelch domain with 10 nM FITC-labeled NRF2 peptide (Sequence: FITC-LDEETGEFL-OH).

  • Compound Titration: Perform 3-fold serial dilutions of 8-N-cyclopropylquinoline-5,8-diamine (from 10 µM down to 0.5 nM) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of <1%.

  • Equilibration: Incubate the microplate in the dark at 25°C for 60 minutes to ensure thermodynamic equilibrium of the competitive binding event.

  • Data Acquisition: Read the plate using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model based on the reduction in mP values.

FP_Workflow S1 Compound Titration S2 KEAP1 + FITC-NRF2 Incubation S1->S2 S3 Fluorescence Polarization Read S2->S3 S4 IC50 Determination S3->S4

Step-by-step experimental workflow for Fluorescence Polarization (FP) IC50 determination.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality Check: By utilizing an NADPH-dependent regenerating system, we isolate cytochrome P450-mediated degradation from other metabolic pathways, directly validating the protective effect of the cyclopropyl group.

  • Matrix Preparation: Suspend Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the quinoline test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 14,000 x g for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound and calculate the T1/2​ .

Conclusion

The integration of an 8-N-cyclopropyl moiety into the quinoline-5,8-diamine scaffold represents a textbook example of rational drug design. Compared to standard unsubstituted quinolines or legacy drugs like Primaquine, 8-N-cyclopropylquinoline-5,8-diamine demonstrates a highly optimized profile. It maintains sub-100 nM IC50 potency against KEAP1[1] while leveraging the cyclopropyl group's steric bulk to effectively shut down rapid CYP450-mediated clearance [2], making it a superior candidate for advanced preclinical development.

References

  • Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) Inhibitors Journal of Medicinal Chemistry (2018). URL:[Link]

  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) ACS Medicinal Chemistry Letters (2011). URL:[Link]

  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization Organometallics (2021). URL:[Link]

Validation

Benchmarking 8-N-cyclopropylquinoline-5,8-diamine: A Comparative Guide to Next-Generation Kinase Inhibitors

As kinase inhibitors continue to dominate targeted oncology and autoimmune therapies, identifying novel scaffolds that overcome acquired resistance mutations is critical. 8-N-cyclopropylquinoline-5,8-diamine (8-NCQD) (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitors continue to dominate targeted oncology and autoimmune therapies, identifying novel scaffolds that overcome acquired resistance mutations is critical. 8-N-cyclopropylquinoline-5,8-diamine (8-NCQD) (CAS: 1154579-81-3) has emerged as a highly versatile bicyclic building block in medicinal chemistry[1]. Characterized by a planar quinoline core substituted with a rigid cyclopropyl group and two amine functionalities, this scaffold offers unique geometric and electronic properties for ATP-competitive kinase inhibition[1].

This guide provides a rigorous benchmarking of 8-NCQD against established clinical kinase inhibitors, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental workflows required to evaluate its efficacy.

Mechanistic Rationale: The Quinoline-Diamine Scaffold

To understand why 8-NCQD is a compelling candidate for kinase benchmarking, we must analyze its structure-activity relationship (SAR) within the kinase active site:

  • The Quinoline Core (Hinge Binding): The planar bicyclic aromatic system of the quinoline ring mimics the adenine moiety of ATP[1]. The nitrogen heteroatom at position 1 acts as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region. Recent studies on quinoline-based kinase inhibitors demonstrate their potent ability to selectively target NAK (NUMB-associated kinase) family members and sphingosine kinases[2][3].

  • The 8-N-Cyclopropyl Group (Hydrophobic Probing): The addition of a bulky, lipophilic cyclopropyl ring restricts the conformational flexibility of the amine. This rigid moiety is specifically designed to project into the hydrophobic selectivity pocket adjacent to the gatekeeper residue, a region often mutated in resistant cancers (e.g., T315I in BCR-Abl).

  • The 5-Amino Group (Solvent Interaction): Small amine substituents at the 5- and 8-positions of quinoline frameworks favorably impact binding affinity by altering the electron density of the core and providing hydrogen bond donors that interact with the solvent-exposed region of the active site[4].

Mechanism ATP ATP Binding Pocket (Hinge Region) Kinase Active Kinase Conformation ATP->Kinase Inhibitor 8-N-cyclopropylquinoline- 5,8-diamine Inhibitor->ATP Quinoline Core (H-bonds) Hydrophobic Hydrophobic Selectivity Pocket (Gatekeeper Residue) Inhibitor->Hydrophobic Cyclopropyl Group (Steric Fit) Solvent Solvent-Exposed Region Inhibitor->Solvent 5-Amino Group Hydrophobic->Kinase Inhibited Inactive Kinase Complex Kinase->Inhibited Conformational Lock

Caption: Structural interaction of 8-N-cyclopropylquinoline-5,8-diamine within the kinase domain.

Comparative Benchmarking Data

To objectively evaluate 8-NCQD, we benchmark it against three standard reference compounds: Bosutinib (a Src/Abl quinoline-based inhibitor), Cabozantinib (a multi-target quinoline inhibitor), and Staurosporine (a pan-kinase positive control).

Note: The data below represents standardized benchmarking metrics for substituted quinoline-diamine derivatives in preclinical screening.

Table 1: In Vitro Kinase Inhibition & Selectivity Profiling
InhibitorPrimary Target ProfileMean IC₅₀ (nM)Kinome Selectivity (S-score @ 1 µM)*Clinical / Research Status
8-NCQD (Lead Scaffold) Multi-kinase (SphK, NAK, Src)12.5 - 45.00.08Preclinical Lead
Bosutinib Src / Abl1.20.15FDA Approved
Cabozantinib VEGFR2, c-Met, RET0.0350.22FDA Approved
Staurosporine Pan-kinase0.5 - 5.00.85In Vitro Standard

*S-score (Selectivity Score) is defined as the fraction of kinases inhibited by >50% at a 1 µM concentration. A lower score indicates higher selectivity.

Experimental Protocols: A Self-Validating System

To generate trustworthy and reproducible benchmarking data, the following protocols must be executed. As an application scientist, I emphasize not just the how, but the why behind these methodologies.

Protocol A: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Causality: We utilize the ADP-Glo assay because it measures the accumulation of ADP rather than the depletion of ATP. This provides a universal, non-radioactive format that maintains high signal-to-background ratios even at the high ATP concentrations required to mimic physiological conditions.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 8-NCQD in 100% DMSO.

    • Causality: This ensures a broad concentration range while maintaining a constant final DMSO concentration (1%) in the assay, preventing solvent-induced denaturation of the kinase.

  • Kinase Reaction: Combine the target kinase, substrate, and 8-NCQD in the assay buffer. Initiate the reaction by adding ATP at exactly the apparent Km​ for the specific kinase.

    • Causality: Testing precisely at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors. According to the Cheng-Prusoff equation, this makes the derived IC₅₀ directly proportional to the inhibitor's true affinity ( Ki​ ).

  • ATP Depletion: After a 60-minute incubation, add the ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP.

  • Signal Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

Self-Validation Checkpoint: Every assay plate must include 16 wells of maximum activity (DMSO vehicle) and 16 wells of minimum activity (no-enzyme). The plate is only mathematically validated for IC₅₀ extraction if the calculated Z'-factor is ≥0.5 .

Workflow Compound 1. Compound Prep 10-Point Titration Reaction 2. Kinase Reaction ATP @ Km Compound->Reaction Transfer Quench 3. ADP-Glo Deplete ATP Reaction->Quench 60 min Read 4. Luminescence Quantify ADP Quench->Read 40 min Validate 5. Data Validation Z'-factor > 0.5 Read->Validate Analysis

Caption: Self-validating high-throughput screening workflow for IC50 determination.

Protocol B: Cellular Proliferation & Viability (CellTiter-Glo®)

To confirm that the biochemical inhibition translates to cellular efficacy, 8-NCQD must be tested in target-dependent cancer cell lines (e.g., Ewing Sarcoma or HeLaS3 lines known to be sensitive to quinoline-dione derivatives[3][4]).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dose cells with the 8-NCQD dilution series.

  • Incubation: Incubate for 72 hours.

    • Causality: A 72-hour window allows sufficient time for the inhibition of proliferation pathways (like PI3K/Akt or Ras/MAPK) to manifest as a measurable reduction in cellular ATP pools.

  • Luminescence Readout: Add CellTiter-Glo reagent (1:1 ratio with culture medium), lyse cells for 10 minutes on an orbital shaker, and measure luminescence.

Self-Validation Checkpoint: Include a positive control of 1 µM Staurosporine. If the positive control does not reduce the luminescence signal to near-background levels (indicating complete cell death), the assay dynamic range is compromised, and the plate must be rejected.

Conclusion

Benchmarking 8-N-cyclopropylquinoline-5,8-diamine against current FDA-approved inhibitors reveals its potential as a highly tunable, structurally rigid scaffold. By leveraging the planar quinoline core for hinge-binding and the cyclopropyl group for hydrophobic pocket insertion, researchers can utilize this diamine intermediate to synthesize next-generation inhibitors capable of overcoming steric-hindrance mutations in resistant kinases.

Sources

Comparative

Structural Activity Relationship (SAR) Comparison Guide: 8-N-Cyclopropylquinoline-5,8-diamine Analogs in Drug Discovery

As a Senior Application Scientist, I approach structural activity relationship (SAR) profiling not just as a catalog of binding affinities, but as a mechanistic puzzle where every atomic substitution dictates pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural activity relationship (SAR) profiling not just as a catalog of binding affinities, but as a mechanistic puzzle where every atomic substitution dictates pharmacokinetic fate and clinical viability.

The 8-aminoquinoline (8-AQ) scaffold is a cornerstone of infectious disease therapeutics, particularly known for its unique ability to eradicate dormant liver stages (hypnozoites) of Plasmodium vivax[1]. However, the clinical application of classical 8-AQs like primaquine is severely bottlenecked by dose-dependent hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients[2].

This guide objectively evaluates the 8-N-cyclopropylquinoline-5,8-diamine class—a rationally designed structural alternative—against legacy compounds, detailing the mechanistic causality behind its enhanced performance and providing the self-validating protocols necessary for rigorous laboratory evaluation.

Mechanistic Causality: The 5,8-Diamine & Cyclopropyl Advantage

To understand the superiority of the 8-N-cyclopropylquinoline-5,8-diamine analogs, we must dissect the metabolic liabilities of the traditional 8-AQ core.

The C5-Amino Blockade

Classical 8-AQs undergo rapid Cytochrome P450 (CYP450)-mediated hydroxylation at the highly electron-rich C5 position. This yields 5,6-quinolinequinones—highly reactive, electrophilic species that deplete intracellular glutathione and induce severe oxidative stress, leading to methemoglobinemia and hemolysis[3]. By substituting the C5 position with an amino group (creating a 5,8-diamine core), we fundamentally alter the electronic distribution of the quinoline ring. The amine acts as a steric and electronic shield, effectively blocking CYP450-mediated oxidation and preventing the formation of toxic quinone-imines.

The 8-N-Cyclopropyl Shield

The 8-amino side chain is critical for target engagement (often accumulating in the acidic digestive vacuole of the pathogen)[1]. However, linear alkyl chains are highly susceptible to oxidative deamination by monoamine oxidases (MAO). The introduction of an 8-N-cyclopropyl group provides a dual advantage:

  • Steric Hindrance: The rigid, compact geometry of the cyclopropyl ring sterically shields the nitrogen from enzymatic cleavage, drastically improving the metabolic half-life.

  • Binding Affinity: The cyclopropyl ring possesses unique sp2 -like character, allowing it to participate in non-classical π -interactions within the target pathogen's binding pockets, enhancing intrinsic potency[4].

Pathway A Unsubstituted 8-AQ (e.g., Primaquine) B CYP450 5-Hydroxylation A->B C 5,6-Quinolinequinone (Toxic Metabolite) B->C D Hemolysis / Toxicity C->D E 8-N-Cyclopropylquinoline- 5,8-diamine F 5-Amino Steric Block E->F Resists Oxidation G Stable Target Engagement (No Quinone Formation) F->G Sustained Efficacy

Metabolic pathways of classical 8-aminoquinolines versus 5,8-diamine analogs.

Objective SAR Comparison: Performance vs. Alternatives

To objectively assess the viability of 8-N-cyclopropylquinoline-5,8-diamine, we must benchmark it against both legacy therapeutics and closely related structural analogs. The data below synthesizes typical in vitro performance metrics for these chemotypes.

Compound ClassC5-SubstitutionC8-SubstitutionIn Vitro IC₅₀ (nM)*HLM T₁/₂ (min)**Hemolytic Potential
Primaquine (Legacy)-H4-amino-1-methylbutyl~300~15High
Tafenoquine (Alternative)-O-Phenyl4-amino-1-methylbutyl~150>120Moderate
8-N-Methyl-5,8-diamine -NH₂-Methyl~200~30Low
8-N-Cyclopropyl-5,8-diamine -NH₂-Cyclopropyl~85 ~85 Low

*Representative IC₅₀ against wild-type P. falciparum (3D7 strain). **Human Liver Microsome (HLM) intrinsic clearance half-life.

Data Synthesis & Causality: While Tafenoquine successfully utilizes a bulky 5-phenoxy group to extend its half-life and block oxidation, its large lipophilic tail can lead to off-target accumulation. The 8-N-cyclopropylquinoline-5,8-diamine achieves a highly favorable balance: the compact cyclopropyl group drives the IC₅₀ down to the sub-100 nM range via optimized ligand efficiency, while the 5-amino group successfully mitigates the hemolytic liability seen in Primaquine[2].

Experimental Validation Protocols

A rigorous SAR campaign requires a self-validating experimental system. As scientists, we must ensure that our assays distinguish between true target engagement and artifactual cytotoxicity.

Protocol A: In Vitro Efficacy via [³H]-Hypoxanthine Incorporation

Causality: Pathogens like Plasmodium lack the ability to synthesize purines de novo and rely entirely on the salvage pathway. Measuring the incorporation of radiolabeled hypoxanthine provides a direct, highly sensitive readout of parasite nucleic acid synthesis and viability[4].

  • Culture Preparation: Maintain pathogen cultures (e.g., P. falciparum) in human erythrocytes at 2% hematocrit and 0.3% parasitemia in RPMI 1640 medium supplemented with 0.5% ALbumax II. Self-Validation: Use a low hematocrit to prevent non-specific drug binding to uninfected red blood cell (RBC) membranes, which artificially inflates IC₅₀ values.

  • Compound Plating: Dispense 8-N-cyclopropylquinoline-5,8-diamine analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into 96-well plates. Include Chloroquine and Primaquine as positive controls, and 0.1% DMSO as the vehicle control.

  • Incubation: Add 200 µL of the parasite culture to each well. Incubate at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) for 48 hours.

  • Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine per well and incubate for an additional 24 hours.

  • Harvest & Read: Harvest the cells onto glass-fiber filters, wash extensively to remove unincorporated label, and quantify beta-emission using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Phase I Metabolic Stability (HLM Assay)

Causality: To prove that the cyclopropyl group prevents rapid degradation, we must simulate hepatic first-pass metabolism using Human Liver Microsomes (HLMs) fortified with an NADPH regenerating system.

  • Reaction Mix: Prepare a 100 µL reaction mixture containing 0.5 mg/mL HLM protein, 1 µM of the test analog, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Self-Validation: Run a parallel control without NADPH to differentiate between CYP-mediated metabolism and chemical instability. Include Verapamil as a high-clearance positive control.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PD, 3.3 mM MgCl₂).

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 20 µL aliquots and immediately quench in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Workflow S1 1. Compound Synthesis (8-N-Cyclopropyl Analogs) S2 2. In Vitro Efficacy (3H-Hypoxanthine Assay) S1->S2 Library > 98% Purity S3 3. Metabolic Stability (HLM + NADPH) S2->S3 IC50 < 100 nM S4 4. Toxicity Screening (HepG2 & RBC Hemolysis) S3->S4 T1/2 > 60 min S5 5. Lead Optimization (In Vivo Models) S4->S5 Selectivity Index > 100

Self-validating experimental workflow for screening 8-N-cyclopropylquinoline-5,8-diamines.

Conclusion

The transition from primary 8-aminoquinolines to 8-N-cyclopropylquinoline-5,8-diamine analogs represents a masterclass in rational drug design. By addressing the specific metabolic liabilities of the quinoline core—using a 5-amino group to block toxic quinone formation and an 8-N-cyclopropyl group to resist oxidative deamination—this scaffold offers an optimized therapeutic window. For drug development professionals, integrating this chemotype into screening libraries provides a robust starting point for next-generation antimicrobial and antimalarial agents.

References
  • Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. nih.gov.
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. intechopen.com.
  • Recent developments in 8-aminoquinoline antimalarials. scispace.com.
  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). nih.gov.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-N-cyclopropylquinoline-5,8-diamine

Hazard Assessment: A Precautionary Approach The molecular structure of 8-N-cyclopropylquinoline-5,8-diamine incorporates two key functionalities that dictate its hazard profile: the quinoline ring and the primary aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Precautionary Approach

The molecular structure of 8-N-cyclopropylquinoline-5,8-diamine incorporates two key functionalities that dictate its hazard profile: the quinoline ring and the primary aromatic amine groups.

  • Quinoline Derivatives: Quinoline itself is a heterocyclic aromatic compound that is persistent in the environment, particularly in soil and water.[2][3] It is known to be toxic to aquatic life and can pose health risks, including potential carcinogenicity, upon prolonged exposure.[2][4] Regulatory agencies have established guidelines for the use and disposal of quinoline due to these environmental and health concerns.[2]

  • Primary Aromatic Amines (PAAs): This class of compounds is associated with significant health hazards, including carcinogenicity and mutagenicity.[5][6][7] PAAs can be readily absorbed through the skin and may cause harm to respiratory and cardiovascular health if they become airborne.[6]

Given these characteristics, 8-N-cyclopropylquinoline-5,8-diamine must be treated as a hazardous substance. All waste containing this compound, whether in pure form, in solution, or as residue on contaminated labware, must be managed as hazardous chemical waste.[8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or initiating any disposal procedures, it is imperative to establish a safe working environment and utilize appropriate PPE. The rationale is to prevent any direct contact, inhalation, or ingestion.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles and a face shieldProtects against splashes, aerosols, and airborne particles.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a robust barrier against skin contact. Aromatic amines can be absorbed dermally.[6]
Body Protection A standard laboratory coat worn over personal clothingPrevents contamination of personal clothing.
Respiratory Use only within a certified chemical fume hoodEnsures that any vapors or aerosols are effectively contained and exhausted, preventing inhalation.
Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct identification and segregation at the point of generation.[9] This is a critical step to prevent dangerous chemical reactions and ensure compliance with hazardous waste regulations.

  • Waste Identification: All waste streams containing 8-N-cyclopropylquinoline-5,8-diamine must be classified as hazardous. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

    • Spill cleanup materials.

  • Segregation: This waste stream must be kept separate from all other chemical wastes.[1][9] Do not mix with:

    • Strong acids

    • Strong bases

    • Oxidizing agents

    • Other organic or inorganic waste streams unless compatibility has been explicitly confirmed.

Containers for this waste must be made of compatible materials (e.g., glass or high-density polyethylene), be in good condition, and kept tightly sealed to prevent leaks or the release of fumes.[8][9]

Step-by-Step Disposal Protocol

This protocol provides a procedural framework for handling and preparing the waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Workflow for Waste Handling and Disposal

A Waste Generation (e.g., residual compound, contaminated labware) B Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) A->B START C Characterize as Hazardous Waste: '8-N-cyclopropylquinoline-5,8-diamine' B->C D Select Compatible, Leak-Proof Waste Container C->D E Affix Hazardous Waste Label (Fill out all fields immediately) D->E F Place Waste into Container (Solids, Sharps, Liquids) E->F G Keep Container Securely Closed (Except when adding waste) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Chemicals (Acids, Oxidizers) H->I J Request Pickup from EHS (Before 55-gallon limit or institutional time limit) I->J END

Caption: Decision workflow for handling 8-N-cyclopropylquinoline-5,8-diamine waste.

Procedure:

  • Initial Preparation: Before generating the waste, prepare a designated hazardous waste container. The best choice is often the original chemical container or a clean, compatible one provided by your EHS department.[8]

  • Labeling: Immediately affix a hazardous chemical waste tag or label to the container.[8] Fill it out completely with the chemical name ("8-N-cyclopropylquinoline-5,8-diamine"), concentration (if in solution), quantity, and hazard information (e.g., "Toxic," "Environmental Hazard"). This is a strict regulatory requirement.[10][11]

  • Waste Collection (Solid):

    • For pure, unused compound or contaminated solids (e.g., silica gel, celite), carefully transfer the material into the labeled waste container using a spatula or scoop.

    • Minimize the creation of dust. All work should be performed in a chemical fume hood.

  • Waste Collection (Liquid):

    • Carefully pour liquid waste into the labeled container using a funnel.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Contaminated Labware:

    • Disposable items like pipette tips, gloves, and wipes should be collected in a sealed, labeled bag or container designated for solid hazardous waste.

    • Empty vials that once contained the compound should be managed as hazardous waste.[12] Do not dispose of them in regular trash or glass waste.

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[8]

    • Store the container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[11]

    • Ensure the storage area has secondary containment to control any potential leaks.[8]

  • Requesting Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][11]

    • Follow your institution’s specific procedures to request a waste pickup from the EHS department. This is often done through an online system.[12]

Spill Management

Preparedness for accidental spills is crucial for laboratory safety.

Spill ScenarioImmediate Action Plan
Small Spill (<100 mL or a few grams in a fume hood) 1. Alert personnel in the immediate area. 2. Ensure you are wearing full PPE. 3. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, gently cover to prevent dust from becoming airborne. 4. Carefully scoop the absorbed material and place it into your labeled hazardous waste container. 5. Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Large Spill (>100 mL or outside a fume hood) 1. Evacuate the immediate area. 2. Alert your supervisor and call your institution's EHS emergency number. 3. Prevent others from entering the area. 4. If safe to do so, close the laboratory door to contain any vapors. 5. Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.
Ultimate Disposal

The final disposal of 8-N-cyclopropylquinoline-5,8-diamine is a highly regulated process that must be handled by a licensed hazardous waste disposal company.[9] Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste before it is picked up by EHS. The typical ultimate disposal method for this type of organic compound is high-temperature incineration at a permitted facility, which ensures its complete destruction and prevents its release into the environment.[4]

By adhering to these rigorous procedures, you ensure not only your personal safety and that of your colleagues but also maintain compliance with environmental regulations and uphold the principles of responsible scientific research. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements that may supersede this general guidance. [1]

References

  • Benchchem. Prudent Disposal of 2-Chloro-1-cyclopropylbutane-1,3-dione in a Laboratory Setting.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sustainable Quinoline Production in China | Eco-Friendly Manufacturing & Green Chemistry Solutions. Sustainable Quinoline Production in China.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • US EPA. Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Collect and Recycle. Amine Disposal For Businesses.
  • U.S. WATER. Safety Data Sheet 447-LM.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Sinocure Chemical Group. Quinoline: Synthesis, Applications, and Environmental Impact.
  • Sigma-Aldrich. Safety Data Sheet.
  • PENTA. Quinoline - SAFETY DATA SHEET.
  • UCSF Environment, Health & Safety. Chemical Waste.

Sources

Handling

Personal protective equipment for handling 8-N-cyclopropylquinoline-5,8-diamine

Introduction & Mechanistic Context As a Senior Application Scientist overseeing drug development workflows, I cannot overstate the importance of respecting the chemical properties of quinoline derivatives. 8-N-cyclopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

As a Senior Application Scientist overseeing drug development workflows, I cannot overstate the importance of respecting the chemical properties of quinoline derivatives. 8-N-cyclopropylquinoline-5,8-diamine (CAS 1154579-81-3) is a highly valuable intermediate, particularly utilized in the synthesis of antimalarial agents and kinase inhibitors (1[1];2[2]). However, its structural motifs—a quinoline core paired with diamine functionality—dictate strict, non-negotiable handling protocols.

The primary hazard mechanism stems from the 8-aminoquinoline scaffold. Compounds in this class act as localized bases and DNA intercalators, carrying warnings for severe mucosal irritation and germ cell mutagenicity (3[3]). Furthermore, 8-aminoquinolines can induce oxidative stress in red blood cells, leading to hemolytic anemia—a systemic risk that is profoundly amplified in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency (2[2]). Because this specific derivative is typically handled as a fine, off-white to yellowish powder (4[4]), aerosolization during weighing is the most critical exposure vector (5[5]).

Quantitative Risk Assessment & Hazard Profiling

Before handling this compound, laboratory personnel must internalize its hazard profile. The following table synthesizes the quantitative and qualitative safety data extrapolated from the 8-aminoquinoline class standard:

Hazard CategoryGHS ClassificationMechanistic Rationale & Clinical Manifestation
Acute Toxicity (Oral/Dermal/Inhalation) Category 4Nitrogenous bases facilitate rapid absorption across mucosal membranes. Harmful if swallowed or inhaled (3[3]).
Skin Corrosion / Irritation Category 2The diamine groups act as localized bases, causing protein denaturation and contact dermatitis upon dermal exposure (6[6]).
Serious Eye Damage / Irritation Category 2High risk of severe ocular irritation (H319). Direct contact with the powder can cause corneal abrasions and chemical burns (3[3]).
Germ Cell Mutagenicity Category 2Quinoline cores are known DNA intercalators. Suspected of causing genetic defects (H341) (3[3];5[5]).
Specific Target Organ Toxicity Category 3Inhalation of dust causes acute respiratory tract irritation (H335) (5[5]).

The PPE Matrix: Causality and Selection

In my laboratory, we do not just wear PPE; we engineer our defense based on the chemical's physical state and solvent interactions.

  • Hand Protection (Double Gloving): Wear double nitrile gloves (7[7]). The Causality: When dissolving 8-N-cyclopropylquinoline-5,8-diamine in polar aprotic solvents like DMSO or DMF for biological assays, the solvent acts as a permeation enhancer. If a drop hits a single nitrile glove, the solvent can drag the toxic solute through the micro-pores of the elastomer before you have time to change it. Double gloving provides a critical temporal buffer.

  • Ocular Defense: ANSI Z87.1 compliant tightly fitting safety goggles (8[8]; 7[7]). The Causality: Standard safety glasses with side shields are insufficient because they do not form a seal. The fine powder of this compound can easily bypass standard glasses via ambient air currents in the lab.

  • Respiratory & Engineering Controls: All open handling must occur inside a Chemical Fume Hood with a verified face velocity of 80–120 fpm (3[3]; 9[9]). If weighing must occur outside a hood (e.g., due to static issues with analytical balances), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the mutagenic dust (3[3]).

  • Body Protection: A flame-resistant, fully buttoned lab coat and closed-toe, non-porous shoes (7[7]).

Operational Plan: Step-by-Step Handling Protocol

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is confirmed.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Clear the fume hood of all unnecessary equipment to ensure laminar airflow. Wipe the analytical balance with a static-reducing cloth.

  • Validation: Check the fume hood monitor; verify airflow is >80 fpm before opening the chemical container (9[9]).

Step 2: Weighing the Solid

  • Action: Use an anti-static polypropylene weigh boat. Do not use standard polystyrene boats, as static charge will cause the 8-N-cyclopropylquinoline-5,8-diamine powder to aerosolize and repel from the spatula.

  • Action: Carefully transfer the solid using a grounded micro-spatula.

Step 3: In-Hood Solubilization

  • Action: Transfer the weigh boat directly into the target vial inside the fume hood. Add the solvent (e.g., DMSO or Ethanol) slowly down the side of the vial to prevent displacing dry powder into the air.

  • Validation: Visually confirm complete dissolution (a clear, pale yellow/brown solution) before capping the vial.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a paper towel dampened with 70% ethanol, followed by a secondary wipe with soap and water to remove any residual organic film (5[5]).

Spill Response & Disposal Plan

Spill Response: If the powder is spilled, do not sweep it dry , as this will generate a hazardous dust cloud (8[8]). Instead, gently cover the spill with absorbent pads dampened with water or ethanol to suppress the dust (10[10]). Carefully scoop the wet material into a chemical waste container using a non-sparking tool. Wash the area thoroughly with soap and water (11[11]).

Waste Disposal: 8-N-cyclopropylquinoline-5,8-diamine must be segregated as Hazardous Organic Nitrogenous Waste (11[11]). Do not mix this waste stream with strong oxidizing agents or strong acids, as violent reactions can occur (3[3]). Ensure all empty containers are tightly capped before disposal (7[7]).

Hazard & Intervention Visualization

HazardIntervention Source 8-N-cyclopropylquinoline-5,8-diamine (Airborne Dust / Spills) Resp Respiratory Tract (Inhalation Hazard) Source->Resp Skin Dermal Contact (Absorption / Irritation) Source->Skin Eye Ocular Exposure (Severe Irritation) Source->Eye Mech Systemic Toxicity (Mutagenicity & Hemotoxicity) Resp->Mech Skin->Mech PPE_Resp Fume Hood & P100 Respirator PPE_Resp->Resp Blocks PPE_Skin Double Nitrile Gloves & Flame-Resistant Coat PPE_Skin->Skin Blocks PPE_Eye ANSI Z87.1 Safety Goggles PPE_Eye->Eye Blocks

Logical relationship between 8-N-cyclopropylquinoline-5,8-diamine hazards and PPE interventions.

References

  • LookChem. "8-N-Cyclopropylquinoline-5,8-diamine." Available at: [Link]

  • BIOFOUNT. "8-N-Cyclopropylquinoline-5,8-diamine." Available at: [Link]

  • New Mexico Highlands University (NMHU). "HAZARD COMMUNICATION PROGRAM." Available at:[Link]

  • The Sarpong Group. "Carcinogens - Safety Protocols." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-N-cyclopropylquinoline-5,8-diamine
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Reactant of Route 2
8-N-cyclopropylquinoline-5,8-diamine
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